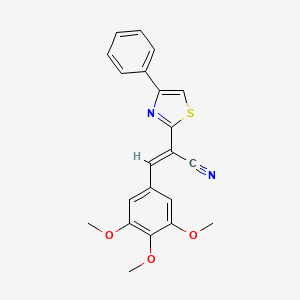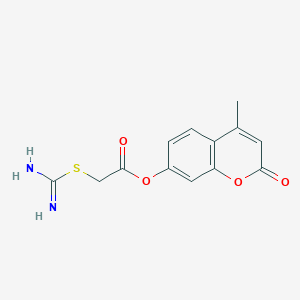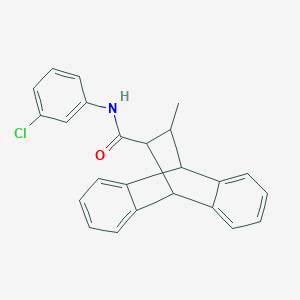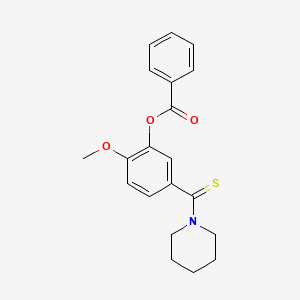
(2E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is an organic compound that features a thiazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Aldol Condensation: The key step in the synthesis is the aldol condensation between the thiazole derivative and the trimethoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials.
Mechanism of Action
The mechanism by which (2E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile exerts its effects depends on its application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and the trimethoxyphenyl group could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(3,5-dimethoxyphenyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Properties
Molecular Formula |
C21H18N2O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C21H18N2O3S/c1-24-18-10-14(11-19(25-2)20(18)26-3)9-16(12-22)21-23-17(13-27-21)15-7-5-4-6-8-15/h4-11,13H,1-3H3/b16-9+ |
InChI Key |
XEADQMMXSJJDPD-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B11520467.png)
![1-[5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11520473.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11520475.png)
![N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11520476.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline](/img/structure/B11520479.png)
![6'-Amino-5-bromo-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11520486.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11520495.png)
![Methyl ({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate](/img/structure/B11520503.png)
![1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone](/img/structure/B11520507.png)
![1-[1-(1H-benzotriazol-1-yl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B11520511.png)
![2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11520513.png)


